(2-Cyclopropylthiazol-4-yl)methanol

Vue d'ensemble

Description

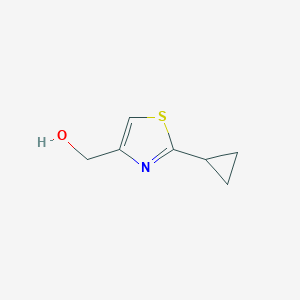

(2-Cyclopropylthiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural and synthetic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for alcohols, including this compound, often involve the hydration of alkenes or the reduction of carbonyl compounds. These processes are carried out under high pressure and temperature with suitable catalysts to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Cyclopropylthiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropylthiazol-4-yl)carboxylic acid, while reduction can produce (2-Cyclopropylthiazol-4-yl)methane .

Applications De Recherche Scientifique

(2-Cyclopropylthiazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (2-Cyclopropylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiazole derivatives such as thiazole, isothiazole, and various substituted thiazoles .

Uniqueness

(2-Cyclopropylthiazol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

(2-Cyclopropylthiazol-4-yl)methanol is a thiazole derivative that exhibits a wide range of biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA replication and repair. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapies.

- Signaling Pathways Modulation : It has been shown to affect key signaling pathways like MAPK/ERK and JAK/STAT, which are vital for cell proliferation and survival. By modulating these pathways, this compound can influence gene expression and cellular metabolism .

Biological Activities

The compound demonstrates several biological activities:

- Antimicrobial Activity : It exhibits significant antibacterial effects against gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections .

- Antifungal Properties : Research indicates that this compound has antifungal activity, particularly against phytopathogenic fungi. This could be beneficial in agricultural applications.

- Anti-inflammatory Effects : Studies have shown that the compound possesses anti-inflammatory properties, which could be useful in treating inflammatory diseases.

Biochemical Pathways

This compound is involved in several metabolic pathways:

| Pathway | Description |

|---|---|

| Cytochrome P450 Metabolism | The compound can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. |

| Cell Signaling | It influences cellular signaling pathways that regulate proliferation and apoptosis, potentially altering the course of diseases like cancer. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains and found it particularly effective against Staphylococcus aureus and other gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes, supporting its use in treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetics of this compound indicate:

- Solubility : It is slightly soluble in water but soluble in organic solvents like alcohol and ether, which may affect its bioavailability and therapeutic efficacy.

- Stability : The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat over extended periods.

Propriétés

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.